6-(3-Sulfanylpropanamido)hexanoic acid
Description
6-(3-Sulfanylpropanamido)hexanoic acid is a hexanoic acid derivative featuring a sulfanyl (thiol) group and a propanamido side chain. The hexanoic acid backbone provides hydrophobicity, whereas the sulfanyl and amide groups enhance reactivity and solubility in polar solvents.
Properties
IUPAC Name |
6-(3-sulfanylpropanoylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3S/c11-8(5-7-14)10-6-3-1-2-4-9(12)13/h14H,1-7H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRKOBSLSGIERN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCNC(=O)CCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60846562 | |
| Record name | 6-(3-Sulfanylpropanamido)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60846562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918132-65-7 | |
| Record name | 6-(3-Sulfanylpropanamido)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60846562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Sulfanylpropanamido)hexanoic acid typically involves the following steps:
Formation of the Amido Group: The initial step involves the reaction of hexanoic acid with an appropriate amine to form the amido group at the sixth position.
Introduction of the Sulfanylpropanamido Group: The next step involves the introduction of the sulfanylpropanamido group. This can be achieved through a nucleophilic substitution reaction where a suitable sulfanylpropanamide is reacted with the amido group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-(3-Sulfanylpropanamido)hexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amido group can be reduced to form amines.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Thiols or amines for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(3-Sulfanylpropanamido)hexanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(3-Sulfanylpropanamido)hexanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It may affect pathways related to oxidative stress, inflammation, or cell proliferation, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Hexanoic Acid Derivatives
- Hexanoic acid (CAS 142-62-1): A simple carboxylic acid with a six-carbon chain. It lacks functional groups beyond the carboxylate, making it less reactive compared to 6-(3-sulfanylpropanamido)hexanoic acid. It is primarily used in ester production and as a food additive .
- Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate (CAS 102568-43-4): A sulfonated ester derivative with photoactivatable azide and succinimidyl groups. Unlike this compound, this compound is designed for bioconjugation (e.g., protein crosslinking) due to its photoreactive and amine-reactive properties .
Thiol-Containing Compounds
- 3-(3-Hydroxyphenyl)propanoic Acid (CAS 621-54-5): A phenolic acid with a propanoic acid chain. While it shares a carboxylate group with the target compound, it lacks the thiol and amide functionalities, limiting its use in redox or metal-chelating applications .
Amide-Functionalized Analogs
- N’-methyl-N’-hydroxycarbamoyl-L-phenylalanine derivatives (e.g., compounds 4–5 in ) : Hydroxamic acids with phenylalanine backbones. These compounds exhibit metal-chelating properties but differ in backbone structure and lack the thiol group, making them more suited for antioxidant or enzyme inhibition studies .
Comparative Data Table
Limitations and Knowledge Gaps
- No direct data on this compound were found in the evidence. Comparisons are inferred from structural analogs.
- Experimental validation is required to confirm reactivity, stability, and toxicity profiles.
Biological Activity
6-(3-Sulfanylpropanamido)hexanoic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various microorganisms, and potential therapeutic uses.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a hexanoic acid backbone with a sulfanylpropanamido group. This structure may contribute to its biological properties, particularly its interaction with microbial membranes.
The antimicrobial activity of fatty acids like hexanoic acid is generally attributed to their ability to disrupt microbial membranes, leading to cell lysis. Studies have demonstrated that MCFAs can effectively inhibit the growth of oral bacteria and fungi, suggesting that compounds with similar structures could have comparable effects .
Efficacy Against Specific Pathogens
In studies evaluating the effectiveness of MCFAs against oral microorganisms, hexanoic acid was noted for its ability to inhibit bacteria such as Streptococcus mutans and Candida albicans. The inhibitory concentrations (IC) for various fatty acids were determined, revealing that hexanoic acid had a notable impact on several strains, although the precise IC for this compound remains to be established .
Comparative Efficacy Table
| Compound | Target Pathogen | IC (μM) |
|---|---|---|
| Hexanoic Acid | S. mutans | 500 |
| Octanoic Acid | C. albicans | 250 |
| This compound | TBD | TBD |
Case Studies and Research Findings
While direct case studies involving this compound are sparse, related research on fatty acids provides insights into potential applications:
- Antibacterial Properties : A study demonstrated that MCFAs significantly reduced the viability of S. gordonii, a common oral pathogen. The results indicated that longer carbon chains correlated with increased antibacterial activity .
- Antifungal Activity : Another investigation highlighted the effectiveness of hexanoic and octanoic acids against C. albicans, suggesting that compounds with similar structures could also exhibit antifungal properties .
- Inhibition Mechanisms : Research has shown that short-chain fatty acids (SCFAs) can inhibit pathogenic bacteria by altering their metabolic pathways and promoting beneficial microbiota in the gut . This indicates a broader therapeutic potential for compounds like this compound.
Potential Therapeutic Applications
Given its structural characteristics and the biological activities observed in related compounds, this compound may have potential applications in:
- Oral Health : As an antimicrobial agent targeting oral pathogens.
- Gut Health : By modulating gut microbiota and inhibiting pathogenic bacteria.
- Therapeutics : As a component in formulations aimed at treating infections or inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
